
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester is an organic compound with a complex structure that includes ester and phosphonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor, such as a pentenedioic acid derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in the synthesis include diethyl phosphite, dimethyl sulfate, and a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Oxidation: The compound can be oxidized under specific conditions to form phosphonate derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Produces diethoxyphosphinyloxy-pentenedioic acid.
Oxidation: Forms phosphonate derivatives.
Substitution: Results in various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester exerts its effects involves interactions with specific molecular targets. The ester and phosphonate groups can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Similar ester structure but lacks the phosphonate group.
Diethyl phosphite: Contains the phosphonate group but lacks the ester functionality.
Methyl acetoacetate: Another ester with different reactivity due to the presence of a ketone group.
Uniqueness
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester is unique due to the combination of ester and phosphonate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
50708-20-8 |
|---|---|
Fórmula molecular |
C11H19O8P |
Peso molecular |
310.24 g/mol |
Nombre IUPAC |
dimethyl 3-diethoxyphosphoryloxypent-2-enedioate |
InChI |
InChI=1S/C11H19O8P/c1-5-17-20(14,18-6-2)19-9(7-10(12)15-3)8-11(13)16-4/h7H,5-6,8H2,1-4H3 |
Clave InChI |
YGFYXQXOXCSYJW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=CC(=O)OC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


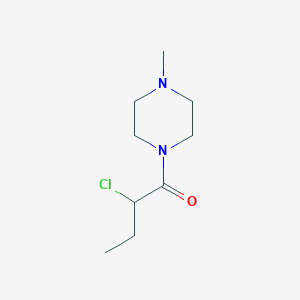
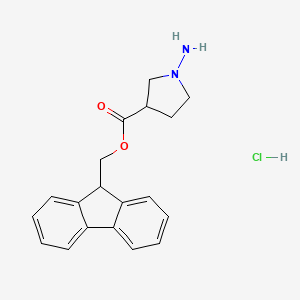
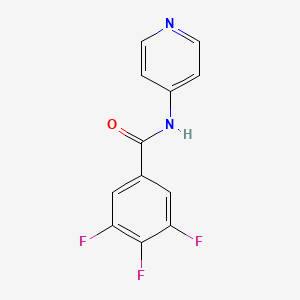
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)

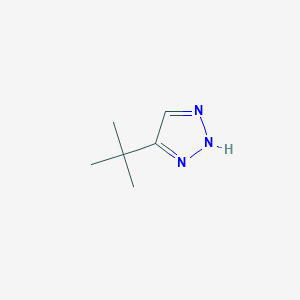
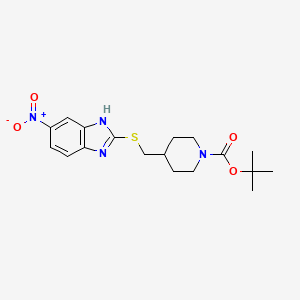


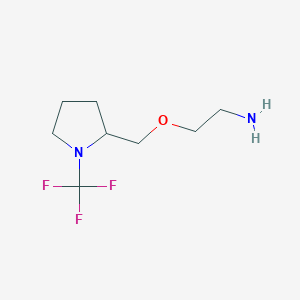
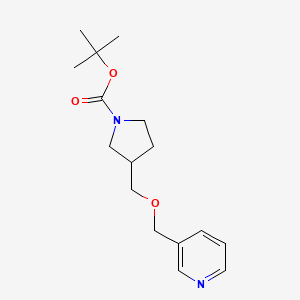


![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)
